molecular formula C27H44O B116435 zymosterol CAS No. 128-33-6

zymosterol

Cat. No. B116435
CAS RN: 128-33-6
M. Wt: 384.6 g/mol
InChI Key: CGSJXLIKVBJVRY-XTGBIJOFSA-N
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Description

Zymosterol is a sterol intermediate in the biosynthesis of cholesterol. It is a minor component of the sterol mass in human fibroblasts but can be biosynthetically labeled with radioactive acetate. Zymosterol is particularly interesting because, despite being synthesized within the cell, it is predominantly located in the plasma membrane, suggesting a specific role or pathway that requires its presence there .

Synthesis Analysis

The biosynthesis of zymosterol is a critical step in the formation of cholesterol. Studies have shown that zymosterol can be converted to cholesterol in rats, both through feeding and intravenous injection, with good yields . In yeast, particularly in certain sterol mutants of Saccharomyces cerevisiae, zymosterol can accumulate as the major sterol component, which allows for its direct isolation and study . Additionally, facile synthetic methods have been developed to create zymosterol and related compounds, which are potential intermediates in the biosynthesis of cholesterol or ergosterol .

Molecular Structure Analysis

Zymosterol has the molecular structure 5 alpha-cholesta-8(9),24-dien-3 beta-ol. Its structure is similar to that of cholesterol, with differences in the presence of double bonds in the sterol nucleus. The detailed spectral properties, including 13C NMR spectral analyses, have been described for zymosterol and its acetate derivative, providing insights into its molecular structure .

Chemical Reactions Analysis

The chemical behavior of zymosterol within cells has been studied extensively. It has been observed that zymosterol can be converted to cholesterol by cell homogenates and that this conversion is an integral part of the cholesterol biosynthesis pathway . The movement of zymosterol among different cellular membranes, including the plasma membrane, rough endoplasmic reticulum, and a sterol-rich intracellular membrane, has been documented, indicating dynamic interplay and rapid turnover within the cell .

Physical and Chemical Properties Analysis

Zymosterol's physical and chemical properties are closely related to its function and location within the cell. It is oxidizable by cholesterol oxidase, suggesting that its chemical properties allow for interactions with enzymes that modify sterols . The equilibrium buoyant density profile of newly synthesized zymosterol matches that of the plasma membrane, which is indicative of its physical association with this cellular structure . Furthermore, the ability of zymosterol to be transferred from fixed intact fibroblasts to exogenous acceptors as readily as cholesterol suggests that its physical properties facilitate its movement within and between cellular membranes .

Scientific Research Applications

Role in Pathogen Population Biology

Zymosterol, specifically as a component in Zymoseptoria tritici, has been extensively studied for its role in the pathogen population biology of Septoria Tritici Blotch (STB) on wheat. Research has underscored the high evolutionary potential of Z. tritici, as evidenced by its rapid adaptation to fungicide applications and deployment of resistant wheat cultivars. This knowledge is pivotal in devising dynamically diverse control measures that integrate cultural, chemical, biological, and resistance breeding strategies to manage STB sustainably (McDonald & Mundt, 2016).

Ecology of Zymomonas

Zymomonas mobilis, a Gram-negative bacterium and a relative of zymosterol, is primarily known as a spoilage organism and ethanol producer. Its ecological role extends to serving as a model for microbial interactions and the interplay between plants and bacteria. Understanding its ecology can enhance biotechnological applications, including process improvement and the discovery of new bacterium uses or strains (Weir, 2016).

Therapeutic Potential of Related Compounds

β-sitosterol, a compound structurally similar to zymosterol, has demonstrated multiple biological actions such as anxiolytic, analgesic, immunomodulatory, antimicrobial, anticancer, anti-inflammatory, lipid-lowering, hepatoprotective, and antioxidant activities. It holds high potential as a future drug, particularly for its antioxidant and anti-diabetic properties (Babu & Jayaraman, 2020).

Zymogen and Pancreatic Injury

Studies have explored the role of zymogen activation in acute pancreatitis, highlighting its critical involvement in the disease's pathogenesis. The insights gained from understanding the mechanisms of zymogen activation and associated inflammatory pathways are fundamental in identifying therapeutic targets to manage pancreatic injury (Sah & Saluja, 2011).

Soil Zymography

Soil zymography has emerged as an innovative technique for 2D mapping of enzyme activities in intact soil samples. It enables the visualization of enzymatic conversion of substrates into hydrolysis reaction products, contributing significantly to soil and ecosystem ecology. The method, however, requires meticulous procedural adherence to accurately visualize enzyme activities in environmental samples (Razavi et al., 2019).

Zymogen-like Factor Xa in Bleeding Treatment

Zymogen-like factor Xa variants, adopting an altered, low-activity conformation, have shown promise as prohemostatic agents in bleeding conditions. These variants, in the presence of factor Va, effectively promote clot formation, offering a unique therapeutic strategy for a range of bleeding conditions (Thalji & Camire, 2017).

Future Directions

Research on sterol biosynthesis regulation presents an opportunity to improve therapeutic options for diseases termed as aspergillosis . Future research should determine the sterol profile under HBO conditions and if differential sterol profiles play a role in the observed synergy between HBO and anti-fungal drugs in some species . The existing challenges and future perspectives in the de novo biosynthesis of sterols and steroids in yeast are also discussed .

properties

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJXLIKVBJVRY-XTGBIJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028211
Record name 5-alpha-Cholesta-8,24-dien-3-beta-ol
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zymosterol intermediate 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Zymosterol

CAS RN

128-33-6
Record name Zymosterol
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Record name Zymosterol
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Record name 5-alpha-Cholesta-8,24-dien-3-beta-ol
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Record name 5-α-cholesta-8,24-dien-3-β-ol
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Record name ZYMOSTEROL
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Record name Zymosterol intermediate 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 °C
Record name Zymosterol intermediate 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,790
Citations
F Echevarria, RA Norton, WD Nes, Y Lange - Journal of Biological …, 1990 - Elsevier
… zymosterol was identical with that of the plasma membrane. 3) Newly synthesized zymosterol … cell, it is unclear why most of the zymosterol is in the plasma membrane. The pathway of …
Number of citations: 47 www.sciencedirect.com
Y Lange, F Echevarria, TL Steck - Journal of Biological Chemistry, 1991 - Elsevier
… , zymosterol is converted to cholesterol solely in the rough ER. (b) Little or no zymosterol or cholesterol accumulates in the rough ER in vivo. (c) Newly synthesized zymosterol moves to …
Number of citations: 90 www.sciencedirect.com
RE Dolle, SJ Schmidt, KF Erhard… - Journal of the American …, 1989 - ACS Publications
The first syntheses of sterol biosynthetic intermediates zymosterol (4), 4, 4-dimethylzymosterol (5), cholesta-8, 14, 24-trien-3/3-ol (6), the 4, 4-dimethyl analogue 7, and fecosterol (8) are …
Number of citations: 44 pubs.acs.org
K Hąc-Wydro, P Wydro, M Flasiński - Colloids and Surfaces B: Biointerfaces, 2014 - Elsevier
… in the monolayer (SM:zymosterol = 1:2) the condensation induced by zymosterol on SM is … A Exc values for zymosterol-containing system. Incorporation of zymosterol into SM monolayer …
Number of citations: 11 www.sciencedirect.com
N Ariga, H HATANAKA, J NAGAI… - The Journal of …, 1978 - jstage.jst.go.jp
… is formed through isomerization from zymosterol and is not … (7) and our group (15), zymosterol is mostly in the form of … Although a considerable amount of zymosterol is usually found …
Number of citations: 17 www.jstage.jst.go.jp
KTW Alexander, KA Mitropoulos, GF Gibbons - … and biophysical research …, 1974 - Elsevier
… identifiable component of which was zymosterol. Little or no ergosterol was synthesized. In the presence of carbon monoxide, the rate of zymosterol biosynthesis from lanosterol was …
Number of citations: 70 www.sciencedirect.com
M Germann, C Gallo, T Donahue, R Shirzadi… - Journal of Biological …, 2005 - ASBMB
erg26-1 ts cells harbor defects in the 4α-carboxysterol-C3 dehydrogenase activity necessary for conversion of 4,4-dimethylzymosterol to zymosterol. Mutant cells accumulate toxic 4-…
Number of citations: 39 www.jbc.org
GJ Alexander, E Schwenk - Archives of Biochemistry and Biophysics, 1957 - Elsevier
… zymosterol to cholesterol, experiments with intact rats were carried out either by intravenous injection of zymosterol-… persists with the zymosterol and that therefore zymosterol-C 14 must …
Number of citations: 32 www.sciencedirect.com
EM Hume, HH Smith, I Smedley-Maclean - Biochemical Journal, 1928 - ncbi.nlm.nih.gov
… Unlike ergosterol, a solution of zymosterol in alcohol produces … or chloroform solution, zymosterol is dextrorotatory. Althoughthe … The zymosterol was prepared from the mixture of sterols …
Number of citations: 4 www.ncbi.nlm.nih.gov
B Heath-Brown, IM Heilbron, ERH Jones - Journal of the Chemical …, 1940 - pubs.rsc.org
… We have isolated zymosterol in reasonable yield from … The properties of the zymosterol so obtained are in close … from the dibromide, with zymosterol obtained by fractional crystallisation …
Number of citations: 14 pubs.rsc.org

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